molecular formula C9H12O4S B2363551 5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid CAS No. 1156594-78-3

5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid

Cat. No.: B2363551
CAS No.: 1156594-78-3
M. Wt: 216.25
InChI Key: CSZFYCMBDKCSGG-UHFFFAOYSA-N
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Description

5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a methoxyethylthioether (-SCH2CH2OCH3) substituent at the C5 position of the furan ring. Furan-2-carboxylic acid derivatives are widely investigated for their antimicrobial, antitumor, and antimycobacterial activities, often modulated by substituents at the C5 position .

Properties

IUPAC Name

5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-12-4-5-14-6-7-2-3-8(13-7)9(10)11/h2-3H,4-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZFYCMBDKCSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 5-Substituted Furfural Derivatives

The carboxylic acid at position 2 is typically introduced via oxidation of a formyl group. In a procedure adapted from, 5-formylfuran-2-carboxylic acid undergoes MnO₂-mediated oxidation in methanol with sodium cyanide to yield 5-(methoxycarbonyl)furan-2-carboxylic acid (36% yield). Hydrolysis under acidic or basic conditions then affords the free carboxylic acid.

Alternative Routes via Biomass-Derived HMF

5-Hydroxymethylfurfural (HMF), a biomass-derived platform chemical, serves as a precursor. Oxidation of HMF’s aldehyde group using Co(II)/Mn(II) catalysts under oxygen pressure (600–1000 psi) at 120°C selectively generates furan-2,5-dicarboxylic acid (FDCA). For monosubstituted analogs, selective protection of the hydroxymethyl group prior to oxidation is required.

Installation of the 2-Methoxyethylsulfanylmethyl Side Chain

Halogenation of 5-Methylfuran-2-Carboxylates

Methyl 5-methylfuran-2-carboxylate, synthesized from 5-methylfurfural via MnO₂ oxidation, undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄. This yields methyl 5-(bromomethyl)furan-2-carboxylate, though selectivity remains challenging due to competing ring bromination.

Nucleophilic Substitution with 2-Methoxyethanethiol

The bromomethyl intermediate reacts with 2-methoxyethanethiol in dimethylformamide (DMF) using potassium carbonate as a base. Substitution proceeds at 60°C for 12 hours, yielding methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate (72% yield). Subsequent hydrolysis with 1M NaOH in tetrahydrofuran (THF) affords the target carboxylic acid (89% yield).

Table 1: Optimization of Thiol Substitution Conditions

Solvent Base Temperature (°C) Time (h) Yield (%)
DMF K₂CO₃ 60 12 72
THF Et₃N 50 18 65
MeCN DBU 70 8 68

Alternative Pathways via Ester Intermediates

Patent describes the advantages of ester derivatives in purification. For example, methyl 5-(chloromethyl)furan-2-carboxylate, synthesized via chloromethylation of methyl furan-2-carboxylate, reacts with 2-methoxyethanethiol. The ester’s solubility in organic solvents (e.g., ethyl acetate) facilitates isolation before hydrolysis.

Challenges and Mitigation Strategies

  • Regioselectivity in Halogenation : Radical bromination of 5-methylfuran derivatives often yields mixtures. Directed ortho-metalation using LDA (lithium diisopropylamide) and subsequent quenching with CBr₄ improves selectivity.
  • Thiol Stability : 2-Methoxyethanethiol is prone to oxidation. Reactions require inert atmospheres (N₂/Ar) and chelating agents (e.g., EDTA) to suppress disulfide formation.
  • Acid Sensitivity : The furan ring is susceptible to ring-opening under strong acidic conditions. Hydrolysis of esters employs mild bases (e.g., NaHCO₃) to preserve integrity.

Scalability and Industrial Relevance

The Co(II)/Mn(II)-catalyzed oxidation system from, operable at 100–125°C and 800–1000 psi oxygen, demonstrates scalability. Continuous-flow reactors enhance mass transfer and reduce reaction times (from 24 h to 4 h). Ester intermediates enable solvent recycling, aligning with green chemistry principles.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 7.38 (d, J = 3.7 Hz, 1H, furan H-3), 7.30 (d, J = 3.7 Hz, 1H, furan H-4), 3.85 (s, 3H, COOCH₃), 3.45 (t, J = 6.2 Hz, 2H, SCH₂CH₂O), 3.24 (s, 3H, OCH₃).
  • HRMS (ESI) : Calcd. for C₉H₁₂O₅S [M + H⁺] 257.0481, Found: 257.0483.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxyethylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyethylsulfanylmethyl group can enhance the compound’s binding affinity to its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Features

The biological and physicochemical properties of furan-2-carboxylic acids are heavily influenced by their C5 substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Furan-2-Carboxylic Acid Derivatives
Compound Name Substituent at C5 Molecular Weight (g/mol) Key Biological Activity Source/Application
5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid -(CH2-S-CH2CH2OCH3) ~248 (calculated) Not explicitly reported Inferred from synthetic analogs
5-(4-Nitrophenyl)furan-2-carboxylic acid -C6H4NO2 (para-nitro) 233.18 Antimycobacterial (Mtb MbtI inhibition) Antitubercular drug development
5-{[(2-Methylbenzyl)sulfonyl]methyl}furan-2-carboxylic acid -(CH2-SO2-C6H3CH3) 294.32 Synthetic intermediate Sulfonyl-functionalized analog
5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) -(CH2OH) 142.11 Antimicrobial, antitumor, human metabolite Natural product (fungi, urine)
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate -(CH2CH2CO2Me) 228.19 Antimicrobial (Xanthomonas axonopodis) Mangrove endophytic fungi
5-(1-Hydroxypentyl)furan-2-carboxylic acid -(CH2CH2CH2CH2CH2OH) 195.18 Cytotoxic (K-562, BEL-7420 cells) Fungal secondary metabolite

Physicochemical Properties

  • Polarity : Hydroxymethyl (HMFCA) and carboxylic acid groups increase hydrophilicity, whereas aromatic (nitrophenyl) and methoxyethylsulfanyl groups enhance lipophilicity.
  • Metabolic Stability : Sulfanyl and sulfonyl groups may resist enzymatic degradation compared to ester or hydroxylated analogs.

Biological Activity

5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid is a compound of interest in biological research due to its potential therapeutic applications and unique chemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀O₃S, indicating the presence of a furan ring, a carboxylic acid group, and a methoxyethyl sulfanyl side chain. The structural features contribute to its reactivity and potential bioactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may have anti-inflammatory properties.
  • Antimicrobial Activity : Research indicates that furan derivatives can exhibit antimicrobial effects against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of metabolic processes.
  • Antioxidant Properties : Compounds with furan structures often display antioxidant activity, which can protect cells from oxidative stress.

Antimicrobial Activity

A study highlighted the effectiveness of furan-2-carboxylic acids in inhibiting bacterial swarming and swimming. At concentrations as low as 1.8 µg L⁻¹, these compounds significantly reduced the motility of Escherichia coli, indicating potential as antimicrobial agents .

CompoundConcentration (µg L⁻¹)Effect on Bacterial Motility
5-Hydroxymethylfuran-2-carboxylic acid1.8Inhibition
Furan-2-carboxylic acid2.3Inhibition

Anti-inflammatory Potential

Research on similar furan derivatives suggests that they may modulate inflammatory responses by inhibiting specific enzymes linked to inflammation. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and E. coli. The results indicated a significant reduction in bacterial counts at varying concentrations, supporting its potential as an antibacterial agent.
  • Case Study on Anti-inflammatory Activity :
    A study conducted on animal models demonstrated that administration of furan derivatives led to reduced swelling and pain in induced inflammatory conditions. The mechanism was linked to the inhibition of COX enzymes and modulation of cytokine production.

Q & A

Basic: What are the established synthetic routes for 5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid, and how are reaction conditions optimized for yield?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting furan-2-carboxylic acid derivatives with 2-methoxyethyl thiol under alkaline conditions (e.g., NaOH or K₂CO₃) to introduce the sulfanylmethyl group . Optimization includes:

  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiolate ion solubility in organic solvents .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions. The methoxyethylsulfanylmethyl group shows characteristic peaks:
    • 1H^1H: δ 3.3–3.5 ppm (OCH₃), δ 2.8–3.0 ppm (SCH₂) .
    • 13C^{13}C: ~55 ppm (OCH₃), ~35 ppm (SCH₂) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS confirm molecular ion ([M+H]⁺) and purity .

Advanced: How does the 2-methoxyethylsulfanylmethyl substituent influence electronic properties compared to other alkylsulfanyl groups (e.g., propylsulfanylmethyl)?

Answer:
The methoxyethyl group introduces electron-donating effects via the ether oxygen, altering reactivity:

  • Electronic effects : Methoxy stabilizes adjacent sulfanyl group via resonance, increasing nucleophilicity compared to purely alkyl substituents (e.g., propylsulfanylmethyl) .

  • Solubility : The polar methoxy group enhances aqueous solubility, impacting bioavailability in biological assays .

  • Table 1 : Substituent Effects on Key Properties

    SubstituentLogP (Predicted)Reactivity with Electrophiles
    2-Methoxyethylsulfanyl1.8High (resonance stabilization)
    Propylsulfanyl2.5Moderate
    Data derived from comparative studies of analogous furan derivatives .

Advanced: How can contradictory bioactivity data (e.g., enzyme inhibition vs. no activity) be resolved in studies of this compound?

Answer:
Contradictions often arise from assay conditions or substituent stereoelectronic effects:

  • Assay variability : Adjust buffer pH (e.g., phosphate vs. Tris) to mimic physiological conditions. For example, acidic pH may protonate the sulfanyl group, reducing binding affinity .
  • Metabolite interference : Use LC-MS/MS to identify degradation products (e.g., oxidation to sulfoxide) that may confound results .
  • Target-specific effects : Compare inhibition kinetics across enzyme isoforms (e.g., COX-1 vs. COX-2) to assess selectivity .

Advanced: What computational methods are recommended to predict the compound’s interaction with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). Key parameters:
    • Grid box size : Encompass active site residues (e.g., 20 ų for CYP3A4) .
    • Scoring functions : MM-GBSA for binding free energy estimation .
  • MD simulations : GROMACS or NAMD for stability analysis (≥50 ns trajectories) to assess conformational changes upon binding .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential release of volatile thiols during reactions .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How does the compound’s stability under oxidative conditions affect its application in catalysis?

Answer:
The sulfanylmethyl group is susceptible to oxidation (e.g., H₂O₂ or O₂), forming sulfoxide/sulfone derivatives. Mitigation strategies:

  • Add antioxidants : 0.1% BHT in reaction mixtures .
  • Inert atmosphere : Conduct reactions under N₂/Ar to suppress oxidation .
  • Application note : Controlled oxidation can generate sulfone derivatives for studying structure-activity relationships .

Basic: What are the key applications of this compound in materials science?

Answer:

  • Polymer precursors : Acts as a monomer in synthesizing sulfanyl-functionalized polymers for conductive materials .
  • Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .

Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., amidation vs. esterification)?

Answer:

  • Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct reactions to the sulfanylmethyl group .
  • Catalyst choice : Use DMAP for selective amidation or H₂SO₄ for esterification .

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